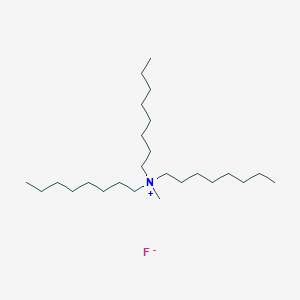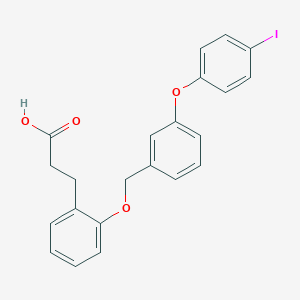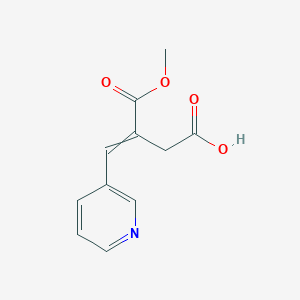
Trioctylmethylammonium Fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trioctylmethylammonium Fluoride is a quaternary ammonium salt that has gained attention in various fields of research and industry
準備方法
Synthetic Routes and Reaction Conditions: Trioctylmethylammonium Fluoride can be synthesized through a series of chemical reactions involving the quaternization of trioctylamine with methyl iodide, followed by anion exchange with a fluoride source. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the quaternization and anion exchange processes are optimized for efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: Trioctylmethylammonium Fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoride ion acts as a nucleophile.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and solvents such as dichloromethane. The reactions are typically carried out at room temperature.
Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride, often under controlled temperature and pressure.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated product.
科学的研究の応用
Trioctylmethylammonium Fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Research has explored its potential in biological systems, particularly in the stabilization of certain biomolecules.
Medicine: While not widely used in medicine, its role in drug synthesis and delivery systems is being investigated.
Industry: It is employed in environmental remediation processes, such as the removal of heavy metals from wastewater.
作用機序
The mechanism by which Trioctylmethylammonium Fluoride exerts its effects involves the interaction of the fluoride ion with various molecular targets. In phase-transfer catalysis, the compound facilitates the transfer of reactants between immiscible phases, enhancing reaction rates. The fluoride ion can also participate in nucleophilic attacks, leading to the formation of new chemical bonds.
類似化合物との比較
Tetramethylammonium Fluoride: Known for its use in nucleophilic fluorination reactions.
Tetraethylammonium Fluoride: Similar in structure but with different alkyl groups, affecting its reactivity and applications.
Uniqueness: Trioctylmethylammonium Fluoride is unique due to its long alkyl chains, which provide distinct solubility and phase-transfer properties. This makes it particularly effective in catalysis and environmental applications compared to its shorter-chain counterparts.
特性
分子式 |
C25H54FN |
|---|---|
分子量 |
387.7 g/mol |
IUPAC名 |
methyl(trioctyl)azanium;fluoride |
InChI |
InChI=1S/C25H54N.FH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
NVVLMKLCGJCBMM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,5aR,5bR,11aR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14787413.png)

![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)


![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)


![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)
